6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2-methoxyethoxy group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate isoquinoline derivative.
Substitution Reaction: The isoquinoline derivative undergoes a substitution reaction with 2-methoxyethanol in the presence of a suitable catalyst.
Cyclization: The substituted product is then subjected to cyclization under controlled conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Solvent Selection: Choosing solvents that enhance the reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Substitution Products: Various functionalized tetrahydroisoquinolines.
Scientific Research Applications
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Sodium bis(2-methoxyethoxy)aluminium hydride
- (2-Methoxyethoxy)acetic acid
Uniqueness
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline core. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research indicates that various THIQ derivatives exhibit significant cytotoxic effects against different cancer cell lines. A study demonstrated that the cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives correlates with molecular size and hydrophobicity. The 50% cytotoxic concentration (CC50) values were evaluated against human promyelocytic leukemia HL-60 and oral squamous cell carcinoma cell lines, providing insight into their potential as anticancer agents .
Compound | CC50 (µM) | Cell Line |
---|---|---|
THIQ-1 | 20.5 | HL-60 |
THIQ-2 | 15.3 | HSC-2 |
THIQ-3 | 25.7 | HSC-3 |
Neuroprotective Effects
Tetrahydroisoquinolines have been identified as potential neuroprotective agents. Certain derivatives have shown the ability to inhibit neurodegenerative processes associated with disorders such as Alzheimer's disease and Parkinson's disease. For instance, compounds targeting orexin receptors have been proposed for treating sleep disorders and other neurodegenerative conditions .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Orexin Receptors : Compounds derived from this scaffold have been shown to act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control .
- Factor XIa Inhibition : Some tetrahydroisoquinoline derivatives are potent inhibitors of factor XIa, a key player in the coagulation cascade. The Ki values for these inhibitors were reported to be less than 10 pM .
Structure-Activity Relationship (SAR)
The SAR studies of THIQ derivatives indicate that modifications to the molecular structure significantly affect their biological activity. For example:
- Substituent Effects : The presence of different substituents on the isoquinoline ring can enhance or diminish activity against specific targets.
- Hydrophobicity : Increased hydrophobicity often correlates with improved cellular uptake and bioactivity .
Study on Antiviral Activity
A recent study synthesized novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines and evaluated their antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated promising antiviral properties compared to existing antiviral agents .
In Vivo Studies
In vivo studies have demonstrated that certain THIQ derivatives possess anti-inflammatory and analgesic properties. These findings suggest potential applications in pain management and inflammatory diseases.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
GRPUMXBYKZBGOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
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